Acetyl isothiocyanate, trichloro-

Description

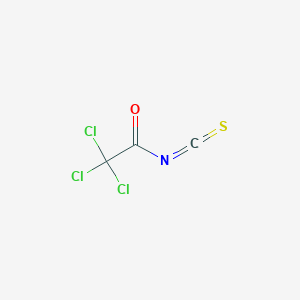

Structure

2D Structure

Properties

IUPAC Name |

2,2,2-trichloroacetyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3NOS/c4-3(5,6)2(8)7-1-9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJKKNIHJVAYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)C(Cl)(Cl)Cl)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453018 | |

| Record name | Acetyl isothiocyanate, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15146-49-3 | |

| Record name | Acetyl isothiocyanate, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trichloroethanecarbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trichloroacetyl Isothiocyanate

Direct Synthesis Routes

Direct synthetic methods offer a more convergent approach to trichloroacetyl isothiocyanate, starting from precursors that already contain the trichloroacetyl group.

From Carboxylic Acids Utilizing Trichloroisocyanuric Acid/Triphenylphosphine (B44618) Systems

A mild and efficient one-step synthesis of acyl isothiocyanates from carboxylic acids has been developed using a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP). researchgate.netresearchgate.net This method avoids the need to first convert the carboxylic acid to a more reactive acyl chloride. The reaction proceeds at room temperature and is applicable to a wide range of aromatic and aliphatic carboxylic acids. researchgate.net

The proposed mechanism begins with the nucleophilic attack of triphenylphosphine on TCCA to form a halogen-phosphonium salt. This intermediate reacts with the carboxylic acid (trichloroacetic acid in this case) to produce an acyloxyphosphonium salt and triazinetriol. Subsequent reaction with a thiocyanate (B1210189) salt, such as potassium thiocyanate, yields the desired trichloroacetyl isothiocyanate along with triphenylphosphine oxide as a byproduct. researchgate.net The workup is often straightforward, involving filtration through a short silica (B1680970) gel column to remove the triphenylphosphine oxide. researchgate.netresearchgate.net

Table 1: Synthesis of Various Acyl Isothiocyanates from Carboxylic Acids using TCCA/TPP This table illustrates the scope of the methodology with various substrates as reported in the literature.

| Entry | Carboxylic Acid | Time (min) | Yield (%) |

| 1 | Benzoic Acid | 40 | 95 |

| 2 | 4-Nitrobenzoic Acid | 20 | 98 |

| 3 | 4-Chlorobenzoic Acid | 30 | 96 |

| 4 | 4-Methoxybenzoic Acid | 60 | 90 |

| 5 | Cinnamic Acid | 45 | 92 |

| 6 | Acetic Acid | 65 | 85 |

| 7 | Phenylacetic Acid | 55 | 90 |

| Data sourced from related studies on the synthesis of various acyl isothiocyanates. researchgate.net |

From Acyl Chlorides and Thiocyanate Salts

The most conventional and widely used method for preparing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt. researchgate.net For the synthesis of trichloroacetyl isothiocyanate, this involves the reaction of trichloroacetyl chloride with a salt such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN).

The precursor, trichloroacetyl chloride, can be prepared by the chlorination of acetyl chloride or acetaldehyde (B116499) using activated charcoal as a catalyst. google.comwikipedia.orggoogle.com In a typical laboratory or industrial preparation, chlorine gas is passed through dichloroacetyl chloride at elevated temperatures (e.g., 110°C) in the presence of activated charcoal, yielding trichloroacetyl chloride with high purity after workup. google.com This acyl chloride is then reacted with the thiocyanate salt, typically in an anhydrous solvent, to produce trichloroacetyl isothiocyanate.

Halogenation of Related Isothiocyanates

The synthesis of trichloroacetyl isothiocyanate via the direct halogenation of a less-chlorinated acetyl isothiocyanate precursor is not a commonly documented method in the surveyed literature. Halogenation reactions are fundamental in the biosynthesis of many natural products, often catalyzed by enzymes like peroxidases. nih.govnih.gov However, the selective chemical chlorination of an acetyl isothiocyanate to achieve the trichloro-substituted product presents significant challenges, including controlling the degree of halogenation and preventing side reactions at the reactive isothiocyanate group. Therefore, this route is considered less synthetically viable compared to the methods described above.

Indirect Synthesis Pathways via Precursor Intermediates

Indirect routes involve the formation of the isothiocyanate group from a primary amine precursor. While highly common for alkyl and aryl isothiocyanates, the application to acyl isothiocyanates is less direct.

From Primary Amines via Dithiocarbamate (B8719985) Salts

The synthesis of isothiocyanates from primary amines is a robust and frequently employed method. nih.govepa.gov The process occurs in two main stages: first, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. chemrxiv.org In the second stage, this salt is decomposed using a desulfurizing agent to yield the final isothiocyanate. chemrxiv.orgresearchgate.net

A wide array of primary amines, including aliphatic and aromatic ones, can be converted to their corresponding isothiocyanates using this one-pot process. researchgate.netnih.gov The reaction is often performed under aqueous or biphasic conditions, making it suitable for large-scale synthesis. nih.gov However, this pathway is not the standard method for producing acyl isothiocyanates like trichloroacetyl isothiocyanate, as the required primary amine precursor (trichloroacetamide) would necessitate a different set of reaction strategies. The dithiocarbamate route is fundamentally designed for converting R-NH₂ to R-NCS.

Desulfurization Reagents and Optimized Conditions

The critical step in the conversion of dithiocarbamate salts to isothiocyanates is the choice of the desulfurizing agent. A multitude of reagents have been developed to effect this transformation under various conditions, offering alternatives to traditionally toxic reagents like thiophosgene. nih.govepa.gov

Recent advances have focused on milder, more efficient, and environmentally friendly reagents. For instance, tosyl chloride (TsCl) has been used to mediate the decomposition of dithiocarbamate salts generated in situ, with reactions often completing at room temperature within 30 minutes. organic-chemistry.org Another approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent, particularly effective under microwave irradiation to give high yields of isothiocyanates. researchgate.netmdpi.com Cyanuric chloride (TCT) has also been employed successfully in a one-pot process under aqueous conditions. nih.gov The selection of the reagent and conditions can be optimized based on the substrate, particularly for amines with electron-withdrawing or electron-donating groups. organic-chemistry.orgcbijournal.com

Table 2: Selected Desulfurization Reagents and Reaction Conditions for Isothiocyanate Synthesis

| Desulfurization Reagent | Base / Solvent | Key Conditions | Reference |

| Tosyl Chloride (TsCl) | Triethylamine / Dichloromethane (B109758) | Room temperature, 30 min | organic-chemistry.org |

| Cyanuric Chloride (TCT) | K₂CO₃ / Water-CH₂Cl₂ | 0°C to room temperature | nih.gov |

| Iodine | NaHCO₃ / Water-Ethyl Acetate (B1210297) | Room temperature, 15 min | cbijournal.com |

| DMT/NMM/TsO⁻ | Triethylamine / Dichloromethane | Microwave, 90°C, 3 min | researchgate.netmdpi.com |

| Carbon Tetrabromide | Triethylamine / Dichloromethane | Room temperature, 1-3 h | researchgate.net |

| Sodium Persulfate | Base / Water | Basic conditions for chemoselectivity | researchgate.net |

| This table summarizes various modern reagents used for the desulfurization of dithiocarbamate salts to form isothiocyanates. researchgate.netnih.govorganic-chemistry.orgresearchgate.netmdpi.comcbijournal.com |

Mechanistic Considerations of Dithiocarbamate Decomposition

The decomposition of dithiocarbamate salts is a widely employed method for the synthesis of isothiocyanates. nih.govwikipedia.org The general mechanism commences with the formation of a dithiocarbamate salt, which is typically generated in situ from the reaction of a primary amine with carbon disulfide in the presence of a base. nih.govcbijournal.com This dithiocarbamate salt is then decomposed to the corresponding isothiocyanate through the use of a desulfurizing agent. nih.gov

A variety of reagents have been utilized for the desulfurization step, including tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and chlorosilanes. researchgate.netkiku.dknih.gov When tosyl chloride is used, it reacts with the in situ generated dithiocarbamic acid salt, leading to the formation of a labile thiotosyl ester. This intermediate readily decomposes to afford the isothiocyanate, typically within a short period at room temperature. nih.govnih.gov The reaction is generally efficient for both alkyl and aryl amines, with good to high yields. nih.gov

Another effective desulfurizing agent is di-tert-butyl dicarbonate, which offers the advantage of producing volatile byproducts such as carbon dioxide and carbonyl sulfide, simplifying the workup procedure. cbijournal.comkiku.dk The proposed mechanism suggests that the dithiocarbamate reacts with Boc₂O, leading to the formation of the isothiocyanate. kiku.dk

Chlorosilanes, such as Me₃SiCl, Me₂SiCl₂, MeSiCl₃, and SiCl₄, have also been successfully employed for the decomposition of dithiocarbamates to isothiocyanates in good yields. researchgate.net This method can be performed as a one-pot synthesis from alkyl amines. researchgate.net The acid decomposition of dithiocarbamates has been studied, revealing that the process can proceed through a fast N-protonation followed by a slower C-N bond breakdown. mdpi.com

Table 1: Desulfurizing Agents for Dithiocarbamate Decomposition

| Desulfurizing Agent | Key Features | Typical Reaction Time |

| Tosyl Chloride | Forms a labile thiotosyl ester intermediate; suitable for in-situ generation of dithiocarbamates. nih.govnih.gov | ~30 minutes nih.govnih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Produces volatile byproducts, simplifying purification. cbijournal.comkiku.dk | Varies depending on substrate. |

| Chlorosilanes (e.g., Me₃SiCl) | Inexpensive reagents; applicable in one-pot synthesis from amines. researchgate.net | Varies depending on substrate. |

From Hydroximoyl Chlorides

A highly efficient method for the synthesis of both alkyl and aryl isothiocyanates involves the use of hydroximoyl chlorides as starting materials. nih.gov This approach is characterized by its mild reaction conditions, simple workup procedure, and nearly quantitative yields. nih.gov The reaction is typically carried out at room temperature by stirring a mixture of a hydroximoyl chloride and thiourea (B124793) in a suitable solvent like tetrahydrofuran, with the addition of a base such as triethylamine. nih.gov

The reaction proceeds rapidly, often within minutes. nih.gov A key advantage of this method is the straightforward purification process; the major byproduct, urea, can be easily removed by a simple extraction with water and an organic solvent like diethyl ether, often negating the need for further purification steps. nih.gov

The proposed mechanism for this transformation is depicted below:

Scheme 1: Proposed Mechanism for Isothiocyanate Synthesis from Hydroximoyl Chlorides Source: Adapted from literature. nih.gov

This method's high efficiency, with reported yields of ≥98% for a range of isothiocyanates, makes it a very attractive synthetic route. nih.gov

From Isocyanides and Elemental Sulfur

The direct sulfurization of isocyanides with elemental sulfur provides a pathway to isothiocyanates. nih.govrsc.org This reaction can be promoted either thermally or through catalysis. rsc.org Mechanistically, two primary pathways are considered. One involves the nucleophilic attack of the isocyanide's carbenoid carbon on the electrophilic elemental sulfur. rsc.org

Alternatively, the reaction can be initiated by the activation of sulfur with a nucleophilic additive. rsc.org Various nucleophiles, including amines and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can catalyze the reaction, likely by forming a more reactive sulfur anion species (Sₓ⁻) that then reacts with the isocyanide. rsc.orgarkat-usa.org This catalytic approach allows for milder reaction conditions, for instance, at 40 °C. arkat-usa.org The use of catalytic amounts of an amine base has been shown to be effective in converting a variety of isocyanides to isothiocyanates in moderate to high yields (34–95%). arkat-usa.org

Table 2: Conditions for Isothiocyanate Synthesis from Isocyanides and Sulfur

| Catalyst/Promoter | Solvent | Temperature | Typical Yields |

| Triethylamine/Selenium (catalytic) | THF | Reflux | ≥62% nih.gov |

| DBU (catalytic) | Cyrene™ or γ-butyrolactone | 40 °C | 34-95% arkat-usa.org |

| Molybdenum complex | Acetone | Reflux | Good to excellent rsc.org |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements and higher yields compared to conventional heating methods. lew.rodalalinstitute.com The synthesis of isothiocyanates, including acyl isothiocyanates, can be effectively accelerated using microwave-assisted protocols. lew.ro For instance, the synthesis of benzoyl isothiocyanate has been achieved under phase-transfer catalysis using microwave irradiation in solvent-free conditions, showcasing a rapid and efficient method. lew.ro

In the context of dithiocarbamate decomposition, microwave assistance can facilitate the desulfuration step. nih.gov The proposed mechanism for the microwave-assisted synthesis of isothiocyanates from amines and carbon disulfide suggests that the microwave energy promotes the decomposition of the intermediate dithiocarbamate salt. nih.gov This technique has been successfully applied to the synthesis of a range of aliphatic and aromatic isothiocyanates. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

| Synthesis of quinoline (B57606) derivatives | Hours | Minutes | Significant dalalinstitute.com |

| Synthesis of 1,2,3-substituted pyrroles | 12 hours | 10 minutes | Significant dalalinstitute.com |

| Synthesis of benzoyl isothiocyanate | Not specified | Short | Efficient lew.ro |

Application of Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgresearchgate.net The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactive anion from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. crdeepjournal.orgresearchgate.netresearchgate.net

This methodology has been successfully applied to the synthesis of acyl isothiocyanates. lew.ro A notable example is the preparation of benzoyl isothiocyanate from benzoyl chloride and potassium thiocyanate under solvent-free microwave conditions, using PEG-400 as the phase-transfer catalyst. lew.ro The PTC facilitates the transfer of the thiocyanate anion (SCN⁻) to the reaction site, enabling its reaction with the acyl chloride. lew.ro The general principle of PTC involves the formation of a lipophilic ion pair between the catalyst's cation and the reactive anion, which can then traverse the phase boundary. researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents. organic-chemistry.org A practical and mild electrochemical method has been developed for the preparation of isothiocyanates from primary amines and carbon disulfide. chemrxiv.org This approach typically operates without the need for a supporting electrolyte and produces high yields. chemrxiv.org

The general strategy involves the in-situ formation of a dithiocarbamate salt from the condensation of a primary amine with carbon disulfide. chemrxiv.org This is followed by an anodic desulfurization of the dithiocarbamate salt to yield the isothiocyanate. chemrxiv.org This electrochemical approach represents a direct method for C-H isothiocyanation under environmentally friendly conditions.

Reaction Mechanisms and Reactivity Studies of Trichloroacetyl Isothiocyanate

Electrophilic Additions and Nucleophilic Reactivity

The isothiocyanate functional group is inherently electrophilic, but the presence of the trichloroacetyl moiety drastically increases the partial positive charge on the central carbon atom of the N=C=S group. This makes trichloroacetyl isothiocyanate particularly susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to a variety of heterocyclic and acyclic compounds. The primary mechanism involves the addition of a nucleophile to the electrophilic carbon of the isothiocyanate, followed by subsequent intramolecular or intermolecular reactions.

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles are among the most extensively studied reactants with acyl isothiocyanates due to their strong nucleophilicity. nih.gov These reactions are often high-yielding and provide access to a wide range of nitrogen- and sulfur-containing heterocycles. nih.gov

The reaction of trichloroacetyl isothiocyanate with primary and secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thioureas. researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a stable thiourea (B124793) derivative. nih.govmdpi.com This reaction is generally rapid and can be carried out under mild conditions. researchgate.net The resulting N-(trichloroacetyl)thioureas are valuable intermediates for the synthesis of other heterocyclic compounds. researchgate.netdergipark.org.tr

Table 1: Products from the Reaction of Trichloroacetyl Isothiocyanate with Various Amines

| Amine Reactant | Product |

| Primary Aliphatic Amine (R-NH₂) | N-Alkyl-N'-(trichloroacetyl)thiourea |

| Primary Aromatic Amine (Ar-NH₂) | N-Aryl-N'-(trichloroacetyl)thiourea |

| Secondary Amine (R₂NH) | N,N-Dialkyl-N'-(trichloroacetyl)thiourea |

Note: This table represents the generalized products from the reaction of trichloroacetyl isothiocyanate with different classes of amines. Specific yields and reaction conditions can vary depending on the nature of the amine.

Trichloroacetyl isothiocyanate reacts readily with hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118) and hydrazides, to form thiosemicarbazide (B42300) intermediates. arkat-usa.orgreddit.com These intermediates are often not isolated but undergo spontaneous or induced cyclization to yield various heterocyclic compounds, most notably 1,2,4-triazole-5-thiones. arkat-usa.orgnih.govtijer.orgbeilstein-journals.org The reaction typically proceeds by the initial nucleophilic attack of the terminal nitrogen atom of the hydrazine or hydrazide on the isothiocyanate carbon. researchgate.netrsc.org Subsequent intramolecular cyclization with the elimination of a water molecule leads to the stable five-membered triazole ring. researchgate.netdergipark.org.trresearchgate.net

For instance, the reaction with hydrazine hydrate (B1144303) can lead to the formation of 4-amino-3-(trichloromethyl)-1,2,4-triazole-5-thione. With substituted hydrazines like phenylhydrazine, 4-phenyl-3-(trichloromethyl)-1,2,4-triazole-5-thione is the expected product. rsc.orgrsc.org The reaction with carbohydrazides initially forms 1-(acyl)-4-(trichloroacetyl-thiocarbamoyl)thiosemicarbazides which can then cyclize. tijer.org

Table 2: Heterocyclic Products from the Reaction of Trichloroacetyl Isothiocyanate with Hydrazines and Hydrazides

| Hydrazine/Hydrazide Reactant | Intermediate Product | Final Heterocyclic Product |

| Hydrazine Hydrate | N-(Trichloroacetyl)thiosemicarbazide | 4-Amino-3-(trichloromethyl)-1,2,4-triazole-5-thione |

| Phenylhydrazine | 1-Phenyl-4-(trichloroacetyl)thiosemicarbazide | 4-Phenyl-3-(trichloromethyl)-1,2,4-triazole-5-thione |

| Benzoylhydrazide | 1-Benzoyl-4-(trichloroacetyl)thiosemicarbazide | 4-Benzamido-3-(trichloromethyl)-1,2,4-triazole-5-thione |

Note: This table illustrates the expected products based on the general reactivity of acyl isothiocyanates with hydrazines and hydrazides.

The reaction of acyl isothiocyanates with amidines, including guanidines, provides a pathway to various six-membered heterocyclic systems, such as 1,3,5-triazine (B166579) derivatives. arkat-usa.org The reaction is believed to proceed via the nucleophilic attack of one of the nitrogen atoms of the amidine onto the isothiocyanate carbon, forming a thiourea-like adduct. arkat-usa.org This adduct can then undergo intramolecular cyclization. For example, reaction with guanidine (B92328) would be expected to initially form N-(trichloroacetyl)-N'-(diaminomethenyl)thiourea, which could then cyclize to a substituted triazine thione. arkat-usa.orgnih.gov However, specific studies on the reaction of trichloroacetyl isothiocyanate with amidines are not extensively documented in the available literature.

The reaction of trichloroacetyl isothiocyanate with organic azides proceeds via a [3+2] cycloaddition pathway, leading to the formation of unstable 1,2,3,4-oxathiazole intermediates, which can then rearrange to more stable heterocyclic systems. kuleuven.be For example, benzyl (B1604629) azide (B81097) reacts with trichloroacetyl isothiocyanate in a chloroform (B151607) solution to yield a 1,2,4-oxathiazolidine derivative. kuleuven.be This product, however, is unstable and deteriorates through a carbodiimide (B86325) intermediate to form a 1,2,4-thiadiazolidine. kuleuven.be The reaction with isopropyl azide follows a similar path, yielding a labile oxathiazolidine that decomposes to the corresponding carbodiimide and 1,2,4-thiadiazolidine. kuleuven.be In the case of diphenylmethyl azide, the intermediate oxathiazolidine is not observed, and only the carbodiimide is detected. kuleuven.be

Table 3: Products from the Reaction of Trichloroacetyl Isothiocyanate with Organic Azides

| Organic Azide | Solvent | Intermediate Product | Final Product(s) |

| Benzyl Azide | Chloroform | 5-Benzyl-imino-4-trichloroacetyl-1,2,4-oxathiazolidine | N-Benzyl-N'-(trichloroacetyl)carbodiimide, 1,2,4-Thiadiazolidine derivative |

| Benzyl Azide | Acetone | 1,2,4-Oxathiazolidine derivative | Not specified |

| Isopropyl Azide | Not specified | Labile 1,2,4-Oxathiazolidine | N-Isopropyl-N'-(trichloroacetyl)carbodiimide, 1,2,4-Thiadiazolidine derivative |

| Diphenylmethyl Azide | Not specified | Not observed | N-Diphenylmethyl-N'-(trichloroacetyl)carbodiimide |

Data sourced from L'abbé, G., et al. (1992). kuleuven.be

Reactions with Oxygen-Containing Nucleophiles

While reactions with nitrogen nucleophiles are more common, trichloroacetyl isothiocyanate can also react with oxygen-containing nucleophiles, although generally under more forcing conditions or with specific catalysts. organic-chemistry.orgnih.gov

The reaction with alcohols can lead to the formation of thiocarbamates. nih.govresearchgate.netchemrxiv.org The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reaction is often slower than with amines and may require a base or catalyst to proceed efficiently.

Hydrolysis of trichloroacetyl isothiocyanate with water is also possible, leading to the formation of the corresponding thiocarbamic acid, which is unstable and readily decomposes to form trichloroacetamide (B1219227) and hydrogen sulfide. The high reactivity of the trichloroacetyl group likely facilitates this hydrolysis compared to simpler alkyl or aryl isothiocyanates.

Table 4: Products from the Reaction of Trichloroacetyl Isothiocyanate with Oxygen-Containing Nucleophiles

| Nucleophile | Product |

| Alcohol (R-OH) | O-Alkyl N-(trichloroacetyl)thiocarbamate |

| Water (H₂O) | Trichloroacetamide + Hydrogen Sulfide (via unstable thiocarbamic acid) |

Note: This table represents the generalized products from the reaction of trichloroacetyl isothiocyanate with oxygen-containing nucleophiles.

Alcohols and Polyols

The reaction of isothiocyanates with alcohols typically yields thiocarbamates. researchgate.net In the case of trichloroacetyl isothiocyanate, the reaction with alcohols and polyols leads to the formation of N-(trichloroacetyl)thiocarbamates. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isothiocyanate.

Studies have shown that the reaction of isocyanates and isothiocyanates with long-chain alcohols, such as n-hexanol, n-heptanol, and n-octanol, exclusively produces N-aryl-O-alkyl carbamates. nih.gov Conversely, reactions with smaller-chain alcohols can also yield symmetrical 1,3-disubstituted ureas and thioureas as byproducts. nih.gov The reactivity of alcohols in these reactions can be influenced by steric factors; for instance, bulky alcohols like cyclohexanol (B46403) may exhibit lower reactivity due to steric hindrance. kuleuven.be Theoretical studies on the alcoholysis of isocyanates suggest a multimolecular mechanism where several alcohol molecules may participate in the reaction. kuleuven.be

The reaction of allyl isothiocyanate with alcohols such as methanol, ethanol, and 2-propanol has been shown to form O-alkyl allylthiocarbamates. researchgate.net

| Reactant | Product | Reference |

| Isocyanates/Isothiocyanates | N-aryl-O-alkyl carbamates | nih.gov |

| Isocyanates/Isothiocyanates | 1,3-disubstituted ureas/thioureas | nih.gov |

| Allyl isothiocyanate | O-alkyl allylthiocarbamates | researchgate.net |

Water

The reaction of isothiocyanates with water, or hydrolysis, is a significant reaction. In alkaline solutions, hydroxyl ions can directly react with the isothiocyanate to form an unstable intermediate. srce.hr This intermediate then rapidly abstracts a proton from water to yield a stable thiourea. srce.hr Because the concentration of the hydroxyl ion can be held constant, this hydrolysis can be treated as a pseudo-first-order reaction. srce.hr

Reactions with Electron-Rich Alkenes (e.g., Glycals)

Trichloroacetyl isothiocyanate can react with electron-rich alkenes. The reaction of benzeneselenenyl thiocyanate (B1210189) with E- and Z-1-phenylpropene results in stereospecific syn-addition products. researchgate.net Specifically, the Z-isomer exclusively forms a thiocyanato adduct, while the E-isomer exclusively yields an isothiocyanato adduct. researchgate.net The distribution of β-thiocyanatoalkyl phenyl selenide (B1212193) to β-isothiocyanatoalkyl phenyl selenide products is dependent on the degree of substitution of the initial alkene. researchgate.net

Cycloaddition Reactions and Heterocyclic Compound Formation

Acyl isothiocyanates are valuable precursors for the synthesis of a wide array of heterocyclic compounds. arkat-usa.org The dual electrophilic nature of the carbonyl and isothiocyanate carbons allows for various cyclization pathways, leading to the formation of five- and six-membered rings with one or more heteroatoms. arkat-usa.org

Formation of Five-Membered Heterocycles

Trichloroacetyl isothiocyanate participates in cycloaddition reactions that lead to the formation of five-membered heterocyclic systems. For example, its reaction with organic azides can yield 1,2,4-oxathiazolidines. kuleuven.be These initial cycloadducts can be unstable and may rearrange to form other heterocyclic structures like 1,2,4-thiadiazolidines. kuleuven.be The reaction of benzyl azide with trichloroacetyl isothiocyanate in chloroform produces a 1,2,4-oxathiazolidine, which can further transform into a 1,2,4-thiadiazolidine. kuleuven.be An oxathiazoline is proposed as an intermediate in this transformation and can be trapped by isocyanates to form different 1,2,4-thiadiazolidines. kuleuven.be

| Reactant 1 | Reactant 2 | Product | Reference |

| Trichloroacetyl isothiocyanate | Benzyl azide | 1,2,4-Oxathiazolidine | kuleuven.be |

| 1,2,4-Oxathiazolidine | - | 1,2,4-Thiadiazolidine | kuleuven.be |

Formation of Six-Membered Heterocycles

The reactivity of acyl isothiocyanates also extends to the formation of six-membered heterocycles. These reactions often proceed through cycloaddition pathways involving both electrophilic centers of the acyl isothiocyanate. arkat-usa.org The specific structure of the resulting heterocycle is dependent on the nature of the reacting partner and the reaction conditions.

Multicomponent Coupling Reactions

Multicomponent reactions involving isothiocyanates are efficient methods for constructing complex molecules in a single step. A notable example is a three-component reaction involving isocyanides, elemental sulfur, and alcohols or thiols, which produces O-thiocarbamates and dithiocarbamates. nih.gov This reaction proceeds through the in-situ formation of an isothiocyanate intermediate. nih.gov

Rearrangement Reactions

The study of rearrangement reactions provides critical insight into the dynamic nature of chemical bonds and molecular structures. For trichloroacetyl isothiocyanate, these transformations are governed by the principles of pericyclic reactions, though specific documented examples for this compound are limited.

Detailed Mechanistic Elucidation

The mechanisms of reactions involving trichloroacetyl isothiocyanate, particularly its interactions with other reactive species, have been subject to investigation, revealing key intermediates and pathways.

Transition State Analysis and Characterization

The analysis of transition states is fundamental to understanding reaction kinetics and mechanisms. For a reaction to occur, reactants must pass through a high-energy transition state. The energy required to reach this state is known as the activation energy. Lowering this energy, for instance through catalysis, can increase the reaction rate. For complex reactions, such as the cycloadditions that trichloroacetyl isothiocyanate undergoes, the transition state involves a highly ordered arrangement of the reacting molecules. chemrxiv.org

Despite the importance of this area, specific studies detailing the transition state analysis and characterization for rearrangement reactions of trichloroacetyl isothiocyanate have not been found in the surveyed scientific literature.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that exist between the reactant and product stages of a chemical reaction. Research by Labbé, Bosman, and Toppet provides significant insight into the intermediates formed during the reaction of trichloroacetyl isothiocyanate with organic azides. kuleuven.be

In these reactions, the initial step is proposed to be a cycloaddition that forms unstable intermediates. When trichloroacetyl isothiocyanate reacts with benzyl azide in a chloroform solution, a 1,2,4-oxathiazolidine (specifically, compound 7a in the original study) is formed. This intermediate was successfully characterized using 13C NMR spectroscopy. However, this oxathiazolidine is labile and could not be isolated because it readily deteriorates. kuleuven.be

The decomposition of the 1,2,4-oxathiazolidine intermediate proceeds via a carbodiimide intermediate, which then leads to the formation of a more stable 1,2,4-thiadiazolidine. The initial cycloaddition is thought to proceed through an even earlier, unobserved intermediate, an oxathiazoline (compound 6a), which could be trapped using isocyanates. kuleuven.be

The reaction with isopropyl azide follows a similar path, yielding a different labile oxathiazolidine (7b) that also decomposes into a corresponding carbodiimide and 1,2,4-thiadiazolidine. Interestingly, in the case of diphenylmethyl azide, the expected oxathiazolidine intermediate was not detected by 1H NMR; only the resulting carbodiimide was observed, suggesting the intermediate is even more transient with this bulkier azide. kuleuven.be

Table 1: Intermediates in the Reaction of Trichloroacetyl Isothiocyanate with Organic Azides kuleuven.be

| Reactant (Azide) | Initial Intermediate | Characterization Method | Subsequent Intermediate | Final Product Class |

| Benzyl Azide | 1,2,4-Oxathiazolidine | 13C NMR | Carbodiimide | 1,2,4-Thiadiazolidine |

| Isopropyl Azide | 1,2,4-Oxathiazolidine | Inferred | Carbodiimide | 1,2,4-Thiadiazolidine |

| Diphenylmethyl Azide | Not Observed | - | Carbodiimide | - |

Stereochemical Investigations of Reaction Pathways

Stereochemistry examines the spatial arrangement of atoms in molecules and how this affects the reaction outcome. For reactions involving the formation of new chiral centers, such as in certain cycloadditions or rearrangements, stereochemical investigation is crucial. For example, the thermal kuleuven.bechemrxiv.org sigmatropic migration of a carbon atom can proceed with an inversion of its geometry, allowing for a suprafacial shift that is otherwise forbidden for a hydrogen atom. nih.gov

However, within the reviewed scientific literature, there are no specific stereochemical investigations reported for the rearrangement reactions of trichloroacetyl isothiocyanate. Such studies would be necessary to fully understand the three-dimensional nature of its reaction pathways.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies are fundamental to understanding the reaction mechanisms of trichloroacetyl isothiocyanate. These studies provide quantitative data on reaction rates, transition states, and the influence of various factors on the reaction pathway. While specific quantitative data for trichloroacetyl isothiocyanate is not extensively available in the reviewed literature, the general principles of acyl isothiocyanate reactivity provide a framework for understanding its behavior.

The determination of reaction rates and orders is crucial for elucidating the mechanism of a chemical reaction. For acyl isothiocyanates, reactions with nucleophiles, such as amines, are of significant interest. The rate of reaction of acyl isothiocyanates with nucleophilic reagents has been found to be substantially faster, on the order of 10³ to 10⁴ times, than that of analogous reactions with phenyl isothiocyanates. This enhanced reactivity is attributed to the electron-withdrawing nature of the acyl group, which increases the electrophilicity of the isothiocyanate carbon atom.

The aminolysis of isothiocyanates can exhibit complex kinetics. For instance, studies on the reaction of p-nitrophenyl isothiocyanate with various amines have shown that the reactions can involve kinetic terms that are second order with respect to the amine. rsc.org This suggests a mechanism where one molecule of the amine acts as a nucleophile, and a second molecule of the amine acts as a catalyst, likely by facilitating a prototropic rearrangement in an intermediate. rsc.org

The general rate law for a reaction can be expressed as:

Rate = k[A]m[B]n

Where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

While specific rate constants for the reactions of trichloroacetyl isothiocyanate are not readily found in the surveyed literature, the general expectation is that the strong electron-withdrawing trichloroacetyl group would lead to a significantly large rate constant for nucleophilic attack.

Table 1: General Observations on the Kinetics of Acyl Isothiocyanate Reactions

| Reactant Type | General Rate Observation | Plausible Reaction Order | Factors Influencing Rate |

| Amines | Significantly faster than with aryl isothiocyanates | Often second order with respect to amine | Basicity of the amine, steric hindrance, solvent polarity |

| Nucleophiles | Rate increases with nucleophilicity | Dependent on the specific nucleophile and conditions | Strength of the nucleophile, leaving group ability (in substitution reactions) |

This table is based on general findings for acyl isothiocyanates and is intended to provide a conceptual framework in the absence of specific data for trichloroacetyl isothiocyanate.

The electronic properties of the substituent on the acyl group have a profound effect on the reactivity of acyl isothiocyanates. The trichloroacetyl group, with its three chlorine atoms, is a potent electron-withdrawing group due to the inductive effect. This effect significantly enhances the electrophilic character of the carbon atom in the isothiocyanate group (-N=C=S), making it more susceptible to nucleophilic attack.

The influence of substituents on the reactivity of acyl isothiocyanates can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

Kinetic studies on the reactions of 4-substituted benzoyl isothiocyanates with aliphatic amines and glycine (B1666218) ethyl ester have shown a linear correlation between the logarithm of the rate constant (log k) and the Hammett σₚ constants, with a positive ρ slope. nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. This is consistent with a reaction mechanism where there is an accumulation of negative charge in the transition state at the reaction center, which is stabilized by electron-withdrawing groups.

For trichloroacetyl isothiocyanate, the trichloromethyl group (CCl₃) possesses a large positive σ value, signifying its strong electron-withdrawing nature. Consequently, it is expected to exhibit a significantly higher reaction rate in nucleophilic additions compared to acyl isothiocyanates with less electron-withdrawing substituents. While a specific Hammett plot for a reaction series involving trichloroacetyl isothiocyanate is not available in the reviewed literature, the established principles allow for a qualitative prediction of its high reactivity.

Table 2: Expected Influence of Substituents on the Reactivity of Acyl Isothiocyanates in Nucleophilic Additions

| Substituent (R in R-CO-NCS) | Electronic Effect | Expected Effect on Reaction Rate with Nucleophiles | Rationale |

| -CCl₃ | Strongly Electron-Withdrawing | Significantly Increased | Stabilization of the negatively charged transition state |

| -C₆H₅ (Phenyl) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Increased (relative to alkyl) | Overall electron-withdrawing character enhances electrophilicity |

| -CH₃ (Methyl) | Electron-Donating | Decreased (relative to H) | Destabilization of the negatively charged transition state |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Decreased | Overall electron-donating effect reduces electrophilicity |

This table illustrates the general trends based on the principles of physical organic chemistry and findings for related compounds.

Theoretical and Computational Chemistry Approaches

Electronic Structure and Reactivity Correlations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational analyses such as Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO–LUMO) gap analysis and Natural Bond Orbital (NBO) studies are employed to correlate electronic properties with molecular reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. chemrevlett.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the stability and reactivity of a molecule. researchgate.netmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and has lower kinetic stability. nih.gov This analysis helps in determining the sensitivity of atoms to electrophilic and nucleophilic attacks. nih.gov

In a computational study on S-aryl (trichloroacetyl)carbamothioates, derivatives formed from the reaction of trichloroacetyl isocyanate, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were used to determine the FMO energies. chemrevlett.com The analysis revealed that the HOMO-LUMO energy gap is a significant indicator of the molecule's reactivity. For instance, among the synthesized derivatives, the compound with the largest energy gap was found to be the most stable and least reactive, while the one with the smallest gap was the most reactive. chemrevlett.com

The table below presents the calculated quantum chemical parameters for S-aryl (trichloroacetyl)carbamothioate derivatives, illustrating the relationship between the HOMO-LUMO gap and reactivity. chemrevlett.com

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reactivity Profile |

| 3a | - | - | 0.29 | Least Reactive |

| 3b | - | - | 0.17 | Moderately Reactive |

| 3c | -0.26496 | - | 0.15 | Most Reactive |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a detailed picture of the electron density distribution in localized orbitals, helping to understand the stabilization energy associated with intramolecular interactions. mdpi.com

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the energetic profiles of chemical reactions. This involves calculating the structures and energies of reactants, products, transition states, and intermediates.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of a transition state is crucial for determining the reaction's activation energy and, consequently, its rate. Quantum chemical methods, particularly DFT, are used to locate and characterize these fleeting structures on the potential energy surface.

For reactions involving acyl isothiocyanates, such as the addition of a nucleophile, a proposed mechanism involves the nucleophilic attack on the carbonyl carbon of the isothiocyanate group. chemrevlett.com Computational modeling of this process would involve calculating the geometry and energy of the transition state associated with this nucleophilic addition step. This provides a theoretical basis for understanding the reaction's feasibility and kinetics.

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Unlike transition states, intermediates correspond to local energy minima on the reaction pathway. Computational simulations can optimize the geometry of these intermediates and calculate their relative stabilities.

In the context of reactions with trichloroacetyl isocyanate, a proposed mechanism for its reaction with thiophenol derivatives suggests the formation of an intermediate adduct. chemrevlett.com This intermediate is formed following the nucleophilic attack of the thiol on the isocyanate's carbonyl group. Simulating this intermediate provides insight into the step-wise mechanism of the reaction, helping to rationalize the formation of the final product. chemrevlett.com The stability and electronic structure of such intermediates can be thoroughly investigated using computational tools to support or refine proposed mechanistic pathways.

Molecular Interaction and Docking Studies (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bond.edu.au This method is widely used in drug design and for understanding biological processes at a molecular level. nih.gov The focus here is on the general methodology, as specific docking studies involving trichloroacetyl isothiocyanate are not prominently featured in the literature.

The docking process generally involves several key steps:

Target and Ligand Preparation : The three-dimensional structures of both the receptor protein and the ligand are required. This often involves retrieving a crystal structure from a database like the Protein Data Bank (PDB) or, if unavailable, creating a model through homology modeling. bond.edu.au The ligand structure is prepared, and its rotatable bonds are identified. ekb.eg Partial charges are assigned to the atoms of both molecules. ekb.eg

Grid Box Generation : A grid box is defined around the active site or binding pocket of the receptor. This grid is used by the docking software to pre-calculate the potential energy of different atom types, which speeds up the subsequent calculations. nih.gov

Docking Simulation : A search algorithm is used to explore the conformational space of the ligand within the defined binding site. Common algorithms include the Lamarckian genetic algorithm, which allows for flexibility in both the ligand and, to a limited extent, the receptor side chains. ekb.eg The algorithm generates a multitude of possible binding poses.

Scoring and Analysis : Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The poses are then ranked based on their scores. The results are analyzed to identify the most favorable binding mode and the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex. rsc.org Software like AutoDock is commonly used for these simulations. ekb.eg

This computational approach allows for the virtual screening of compounds and provides hypotheses about the molecular basis of a ligand's activity, which can then be tested experimentally. nih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For trichloroacetyl isothiocyanate, ¹H and ¹³C NMR would confirm the presence and connectivity of its constituent atoms, while advanced techniques could reveal more subtle spatial relationships.

Trichloroacetyl isothiocyanate (CCl₃C(O)NCS) lacks any hydrogen atoms. Therefore, a ¹H NMR spectrum of a pure, anhydrous sample would show no signals. This absence of signals serves as a key piece of data, confirming that there are no protons in the molecular structure. In research applications, ¹H NMR is crucial for monitoring reactions involving this compound, for instance, by observing the appearance of new signals from reaction products or the disappearance of signals from other reactants.

A ¹³C NMR spectrum is essential for characterizing the carbon backbone of trichloroacetyl isothiocyanate. Three distinct carbon signals are expected, corresponding to the three unique carbon environments in the molecule.

Trichloromethyl Carbon (-CCl₃): This carbon is bonded to three highly electronegative chlorine atoms, which deshield the nucleus, causing its signal to appear significantly downfield. Based on analogous compounds like 1,1,1-trichloroethane, this peak is predicted to be in the range of 90-100 ppm. docbrown.info

Carbonyl Carbon (C=O): The carbonyl carbon is part of the acyl group and is also highly deshielded. Its resonance is expected to be observed in the typical range for acyl halides or anhydrides, approximately 160-170 ppm.

Isothiocyanate Carbon (-N=C=S): The carbon atom of the isothiocyanate group typically exhibits a signal in the 130-150 ppm region. rsc.org However, this peak is often very broad and can be difficult to detect, a phenomenon sometimes referred to as "near-silence." glaserchemgroup.comnih.gov This broadening is due to the quadrupole moment of the adjacent ¹⁴N nucleus and the specific relaxation mechanisms of the carbon atom in the linear NCS group, which are influenced by molecular tumbling and the chemical environment. glaserchemgroup.comnih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Trichloroacetyl Isothiocyanate

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

| -C Cl₃ | 90 - 100 | Deshielded by three chlorine atoms. |

| -C =O | 160 - 170 | Typical range for an acyl carbon. |

| -N=C =S | 130 - 150 | Signal may be significantly broadened. glaserchemgroup.comnih.gov |

This is an interactive data table. Predictions are based on data from analogous structures.

While simple 1D NMR is informative, multi-dimensional NMR techniques would be invaluable for confirming assignments and studying the molecule's interactions.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would be critical for confirming the connectivity of the carbon skeleton. Correlations would be expected between the carbonyl carbon and the trichloromethyl carbon, though this ³J-coupling might be weak. If the compound were used in a reaction to form a larger molecule, HMBC would be essential to trace the connectivity from the acyl group into the new structure.

HSQC (Heteronuclear Single Quantum Coherence): In the context of reaction monitoring, an HSQC spectrum would correlate proton signals from a reaction product directly to the carbons they are attached to, providing unambiguous evidence of new bond formation. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For trichloroacetyl isothiocyanate, the IR spectrum would be dominated by two very strong and distinct absorption bands.

Isothiocyanate (-N=C=S) Stretch: The most prominent feature in the spectrum would be the intense, broad asymmetric stretching band of the isothiocyanate group. This absorption typically appears in the range of 2050-2140 cm⁻¹. nih.gov Its high intensity and unique position in the spectrum make it an excellent marker for the presence of the -NCS group.

Carbonyl (C=O) Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is also expected. In acyl isothiocyanates, this band is typically found at a relatively high wavenumber, predicted to be in the region of 1740-1770 cm⁻¹, due to the electron-withdrawing effect of both the adjacent trichloromethyl group and the isothiocyanate group.

The C-Cl bonds would produce strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹. Monitoring the disappearance of the characteristic -N=C=S and C=O bands via IR spectroscopy is a common method for tracking the progress of reactions involving trichloroacetyl isothiocyanate.

Table 2: Predicted Characteristic IR Absorption Frequencies for Trichloroacetyl Isothiocyanate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2140 | Strong, Broad |

| Carbonyl (C=O) | Stretch | 1740 - 1770 | Strong, Sharp |

| Carbon-Chlorine (C-Cl) | Stretch | 850 - 550 | Strong |

This is an interactive data table. Predictions are based on established group frequency data.

Mass Spectrometry (MS) for Product Confirmation and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For trichloroacetyl isothiocyanate, electron ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak (M⁺) would be expected, and its isotopic pattern would be highly characteristic due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a distinctive cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of three chlorines.

Key fragmentation pathways would likely include:

Alpha-Cleavage: Loss of a chlorine radical (•Cl) to form a stable dichlorinated cation.

Acylium Ion Formation: Cleavage of the C-N bond is a highly probable pathway, leading to the formation of the trichloroacetyl acylium ion ([CCl₃CO]⁺). This fragment would be expected to be a prominent peak in the spectrum.

Loss of CO: The acylium ion could further fragment by losing a molecule of carbon monoxide (CO) to yield the trichloromethyl cation ([CCl₃]⁺).

Isothiocyanate Fragment: A peak corresponding to the [NCS]⁺ fragment might also be observed.

Analysis of deuterated derivatives in research can substantiate proposed fragmentation mechanisms by tracking which parts of the molecule are retained in the fragment ions. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Investigations

Trichloroacetyl isothiocyanate is expected to absorb UV radiation due to the presence of the carbonyl and isothiocyanate chromophores. The electronic transitions, likely n→π* for both groups, would allow its concentration in solution to be monitored using UV-Vis spectroscopy.

Based on analogous compounds like allyl isothiocyanate, which has a maximum absorption (λ_max) around 240 nm, trichloroacetyl isothiocyanate is predicted to absorb in a similar region of the UV spectrum. researchgate.net This property is particularly useful for kinetic studies. By monitoring the change in absorbance at a specific wavelength over time, the rate of reactions involving trichloroacetyl isothiocyanate can be determined. For example, in its reaction with an amine or alcohol, the disappearance of the isothiocyanate chromophore's absorbance or the appearance of a new chromophore from the product could be tracked to calculate reaction rate constants, determine reaction order, and investigate the influence of factors like solvent or temperature on the reaction mechanism. nih.gov

Electrochemical and Crystallographic Studies for Electronic Properties

The electronic properties of acetyl isothiocyanate, trichloro- are of significant interest due to the presence of the electron-withdrawing trichloroacetyl group, which profoundly influences the reactivity of the isothiocyanate moiety. While specific experimental crystallographic and detailed electrochemical data for trichloroacetyl isothiocyanate are not extensively available in the reviewed literature, its electronic characteristics can be inferred from studies on related acyl isothiocyanates and organic compounds containing the trichloromethyl group.

Electrochemical Behavior

The electrochemical properties of trichloroacetyl isothiocyanate are largely dictated by the reducible trichloromethyl group and the electrophilic carbon of the isothiocyanate group. The strong electron-withdrawing nature of the three chlorine atoms makes the CCl₃ group susceptible to reduction.

Studies on organic trichloromethyl derivatives indicate that they can undergo electron transfer processes. For instance, the reduction of compounds with a RCCl₃ structure can proceed via the formation of radical and carbanionic intermediates. rsc.org The specific reduction potential and mechanism for trichloroacetyl isothiocyanate would be influenced by the adjacent acyl isothiocyanate functionality. In a general sense, the electrochemical reduction of isothiocyanates can lead to the formation of thioformamides. nih.gov

The electrolysis of trichloromethylated organic compounds has been shown to result in various products depending on the reaction conditions. For example, electrolysis in the presence of a B12 model complex under aerobic conditions can lead to the formation of esters or amides. rsc.org Under anaerobic conditions, however, partially dechlorinated products are often observed. rsc.org These studies suggest that the electrochemical reduction of trichloroacetyl isothiocyanate would likely involve the trichloromethyl group as a primary site of electron transfer.

Table 1: Postulated Electrochemical Data for Acetyl isothiocyanate, trichloro-

| Parameter | Expected Behavior/Value | Supporting Context |

| Reduction Potential | Expected to be relatively low (less positive or more negative) | The trichloromethyl group is a known electrophore. |

| Electron Transfer | Likely involves the CCl₃ group initially | Based on studies of other trichloromethylated organic compounds. rsc.org |

| Reduction Products | Potential for dechlorination or formation of thioformamide (B92385) derivatives | General reactivity of trichloromethyl groups and isothiocyanates. nih.govrsc.org |

Note: The data in this table is hypothetical and based on the electrochemical behavior of structurally related compounds, as specific experimental data for trichloroacetyl isothiocyanate is not available in the reviewed literature.

Crystallographic Insights

Detailed single-crystal X-ray diffraction data for trichloroacetyl isothiocyanate is not readily found in published literature. However, the molecular geometry and crystal packing can be anticipated based on the analysis of related structures, such as those containing a trichloroacetyl group and isothiocyanate functionalities.

The isothiocyanate group (–N=C=S) typically exhibits a nearly linear geometry, with the R-N=C angle being around 165° for aryl isothiocyanates and the N=C=S angle approaching 180°. nih.gov The bond lengths are approximately 1.17 Å for N=C and 1.58 Å for C=S. nih.gov

Studies on N-(trichlorophenyl)-trichloroacetamides have provided insights into the conformational changes and crystal symmetries that can arise from the presence of trichlorinated groups on both the phenyl ring and the acetyl side chain. znaturforsch.com For instance, substitutions can lead to changes in crystal symmetry from monoclinic to triclinic. znaturforsch.com While not directly analogous, these findings underscore the significant role of trichloromethyl groups in determining the solid-state structure.

Table 2: Predicted Crystallographic Data for Acetyl isothiocyanate, trichloro-

| Parameter | Predicted Value/Characteristic | Rationale |

| Molecular Geometry | Near-linear NCS group | Typical for isothiocyanates. nih.gov |

| Crystal Packing | Likely influenced by halogen bonding involving chlorine atoms | Common for organochlorine compounds. |

| Intermolecular Interactions | Dipole-dipole interactions, van der Waals forces, potential for weak hydrogen bonds | Expected for a polar molecule with multiple electronegative atoms. |

Note: The crystallographic data presented here are predictive and based on the known structural characteristics of the constituent functional groups. Specific experimental data from single-crystal X-ray diffraction of trichloroacetyl isothiocyanate is not available in the reviewed literature.

Applications in Advanced Organic Synthesis

Construction of Complex Organic Scaffolds

The electrophilic nature of the isothiocyanate carbon in trichloroacetyl isothiocyanate, enhanced by the adjacent trichloroacetyl group, makes it a prime target for nucleophilic attack. This reactivity has been harnessed for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles.

Nitrogen-Containing Heterocycles

Trichloroacetyl isothiocyanate serves as a key precursor in the synthesis of several important nitrogen-containing heterocyclic systems, including pyrimidones and triazolines.

Pyrimidones: The reaction of trichloroacetyl isothiocyanate with o-aminonitrile or o-aminoester compounds in pyridine (B92270) provides a straightforward route to fused pyrimidine (B1678525) derivatives. This cyclization reaction is a fundamental step in the synthesis of various substituted pyrimidones. The initial adduct formed between the amino group and the isothiocyanate undergoes subsequent intramolecular cyclization to yield the pyrimidine ring system.

Triazolines: The synthesis of triazoline derivatives using trichloroacetyl isothiocyanate often proceeds through the formation of intermediate thiosemicarbazides. For instance, the reaction of trichloroacetyl isothiocyanate with hydrazides yields N-trichloroacetylthiosemicarbazides. These intermediates can then undergo cyclization reactions to form triazole or triazoline structures. One notable application involves the reaction of trichloroacetyl isothiocyanate with organic azides, which can lead to the formation of thiatriazoline intermediates that can be further transformed into various heterocyclic systems.

Sulfur-Containing Heterocycles

The isothiocyanate functionality inherently provides a sulfur atom for the construction of sulfur-containing heterocycles. While specific examples detailing the use of trichloroacetyl isothiocyanate are not extensively documented in readily available literature, the general reactivity pattern of acyl isothiocyanates suggests its utility in synthesizing heterocycles such as thiadiazoles and thiadiazines. For example, the reaction of acyl isothiocyanates with hydrazones is a known method for the synthesis of 1,3,4-thiadiazoles. researchgate.net Similarly, reactions with compounds containing both nitrogen and sulfur nucleophiles can lead to the formation of various thiadiazine ring systems. ekb.egresearchgate.netekb.eg

Oxygen-Containing Heterocycles

The direct application of trichloroacetyl isothiocyanate in the synthesis of oxygen-containing heterocycles is less common. However, its derivatives can be utilized in cyclization reactions to form such rings. For instance, a thiourea (B124793) derivative bearing a hydroxyl group at an appropriate position, synthesized from trichloroacetyl isothiocyanate and an amino alcohol, could potentially undergo intramolecular cyclization to form an oxazine (B8389632) derivative. This would typically involve the activation of the thiourea sulfur, followed by nucleophilic attack by the hydroxyl oxygen.

Role as a Precursor in the Synthesis of Functionalized Organic Molecules

Beyond its direct use in constructing heterocyclic rings, trichloroacetyl isothiocyanate is a valuable precursor for synthesizing a range of functionalized organic molecules, most notably thiourea, thiosemicarbazide (B42300), and thiosemicarbazone derivatives.

Thiourea Derivatives

The reaction of trichloroacetyl isothiocyanate with primary or secondary amines provides a direct and efficient route to N-(trichloroacetyl)thiourea derivatives. This nucleophilic addition reaction is typically rapid and proceeds with high yields. The resulting thioureas are valuable intermediates in their own right, serving as building blocks for more complex molecules or exhibiting interesting biological activities.

| Reactant 1 | Reactant 2 | Product |

| Trichloroacetyl isothiocyanate | Primary/Secondary Amine (R-NH2 / R2NH) | N-(Trichloroacetyl)-N'-substituted thiourea |

Table 1: General Synthesis of Thiourea Derivatives

Detailed research has demonstrated the synthesis of various N-acyl thiourea derivatives through the reaction of an in situ generated acyl isothiocyanate with different amines. ekb.eg This methodology can be extended to trichloroacetyl isothiocyanate to produce a library of corresponding thiourea derivatives.

Thiosemicarbazide and Thiosemicarbazone Derivatives

Thiosemicarbazides: Trichloroacetyl isothiocyanate reacts readily with hydrazides (R-C(O)NHNH2) to form 1-(trichloroacetyl)-4-acyl-thiosemicarbazides. These compounds are important precursors for the synthesis of various heterocyclic systems, particularly triazoles and thiadiazoles. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the isothiocyanate carbon.

| Reactant 1 | Reactant 2 | Product |

| Trichloroacetyl isothiocyanate | Hydrazide (R-C(O)NHNH2) | 1-(Trichloroacetyl)-4-acyl-thiosemicarbazide |

Table 2: General Synthesis of Thiosemicarbazide Derivatives

Thiosemicarbazones: Thiosemicarbazones can be synthesized from the corresponding thiosemicarbazides. The thiosemicarbazide derived from trichloroacetyl isothiocyanate can be condensed with an appropriate aldehyde or ketone to yield the corresponding N-(trichloroacetyl)thiosemicarbazone. These compounds are of significant interest due to their coordination chemistry and potential biological applications.

| Reactant 1 | Reactant 2 | Product |

| 1-(Trichloroacetyl)thiosemicarbazide | Aldehyde/Ketone (R-CHO / R2CO) | N-(Trichloroacetyl)thiosemicarbazone |

Table 3: General Synthesis of Thiosemicarbazone Derivatives

The synthesis of various thiosemicarbazones from different thiosemicarbazides and carbonyl compounds is a well-established synthetic route. nih.gov

Development of Novel Synthetic Methodologies

While direct applications in some areas are sparse, the reactivity of trichloroacetyl isothiocyanate opens avenues for the development of new synthetic methods.

The synthesis of isothiocyanates, including acyl isothiocyanates like the trichloro- derivative, has been a subject of extensive research, leading to various methods for their preparation. researchgate.netrsc.orgorganic-chemistry.org One common approach involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. organic-chemistry.org Another method is the reaction of amines with thiophosgene. nih.gov More recent and safer methods avoid toxic reagents, for example, by using a trichloroisocyanuric acid/triphenylphosphine (B44618) system to convert carboxylic acids directly into acyl isothiocyanates. researchgate.net The optimization of such methods for the specific synthesis of trichloroacetyl isothiocyanate would focus on yield, purity, and the use of less hazardous starting materials.

The reactivity of trichloroacetyl isothiocyanate is significantly influenced by the electron-withdrawing nature of the trichloroacetyl group, making it a highly electrophilic species. arkat-usa.org This enhanced reactivity can be harnessed in the design of new reactions. For instance, its reactions with organic azides lead to the formation of labile oxathiazolidines, which can then rearrange to other heterocyclic structures. kuleuven.be The design of synthetic strategies utilizing these intermediates could lead to novel routes for nitrogen- and sulfur-containing heterocycles.

Table 1: Selected Methods for the Synthesis of Isothiocyanates

| Starting Material | Reagents | Key Features |

| Primary Amines | Carbon Disulfide, Triethylamine, Tosyl Chloride | Facile and general protocol with good yields. organic-chemistry.org |

| Carboxylic Acids | Trichloroisocyanuric Acid, Triphenylphosphine | Mild, one-step synthesis from readily available materials. researchgate.net |

| Primary Amines | Phenyl Chlorothionoformate, Sodium Hydroxide | Versatile for both alkyl and aryl isothiocyanates. organic-chemistry.org |

| Amines | Carbon Disulfide | Photocatalyzed, mild, and efficient reaction. organic-chemistry.org |

The potential for trichloroacetyl isothiocyanate to participate in stereoselective transformations is an area of significant interest. The stereochemical outcome of reactions involving isothiocyanates can be highly dependent on the substrate and reaction conditions. For example, the reaction of benzeneselenenyl thiocyanate (B1210189) with alkenes has been shown to proceed with stereospecific anti-addition. researchgate.net Furthermore, the reaction with E- and Z-1-phenylpropene can be highly stereospecific, with the Z-isomer yielding a thiocyanato adduct and the E-isomer forming an isothiocyanato adduct exclusively under kinetically controlled conditions. researchgate.net

These findings suggest that trichloroacetyl isothiocyanate could be a valuable reagent in stereoselective synthesis. The bulky and electron-withdrawing trichloroacetyl group would likely exert a significant influence on the stereochemical course of its additions to chiral substrates. Research in this area would involve reacting trichloroacetyl isothiocyanate with chiral alkenes or other prochiral substrates to determine the degree of facial selectivity and the potential for diastereoselective or enantioselective transformations.

The reaction of trichloroacetyl isothiocyanate with benzyl (B1604629) azide (B81097) has been shown to produce oxathiazolidines. kuleuven.be While the initial report does not focus on stereoselectivity, such cycloaddition reactions are known to have stereoselective variants. Future research could explore the use of chiral catalysts or auxiliaries to control the stereochemistry of these transformations, potentially leading to enantiomerically enriched heterocyclic products.

Table 2: Stereochemical Outcomes in Reactions of Isothiocyanate Precursors

| Reactants | Product Type | Stereochemical Observation |

| Benzeneselenenyl thiocyanate + Acyclic/Cyclic Alkenes | β-thiocyanatoalkyl phenyl selenide (B1212193) / β-isothiocyanatoalkyl phenyl selenide | Stereospecific anti-addition. researchgate.net |

| Benzeneselenenyl thiocyanate + Z-1-Phenylpropene | Thiocyanato adduct | Exclusive formation under kinetic control. researchgate.net |

| Benzeneselenenyl thiocyanate + E-1-Phenylpropene | Isothiocyanato adduct | Exclusive formation under kinetic control. researchgate.net |

Derivatization Strategies and Advanced Analytical Method Development

Chiral Derivatization Reagents for Enantioseparation in Chromatography

The separation of enantiomers is a critical task in pharmaceutical and biological analysis, as different enantiomers of a chiral compound can exhibit distinct pharmacological activities. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a non-chiral stationary phase in chromatography.

While numerous chiral isothiocyanates have been successfully employed as CDAs, specific data on the application of trichloroacetyl isothiocyanate for this purpose is limited in publicly available literature. However, the fundamental reaction mechanism of isothiocyanates with primary and secondary amines to form thiourea (B124793) derivatives provides a basis for its potential use. The reaction of trichloroacetyl isothiocyanate with a chiral amine would theoretically produce diastereomeric thioureas.

Table 1: Commonly Used Isothiocyanate-Based Chiral Derivatizing Reagents

| Chiral Derivatizing Reagent (CDA) | Analyte Functional Group |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines, Amino Acids |

| (R)-(-)-α-Methylbenzyl isothiocyanate | Amines |

| Fluorescein (B123965) isothiocyanate (FITC) isomer I | Amines, Amino Acids |

The effectiveness of a CDA is determined by several factors, including the rigidity of the formed diastereomers and the distance between the chiral centers. The bulky and electron-withdrawing trichloroacetyl group in derivatives of trichloroacetyl isothiocyanate could potentially enhance diastereomeric resolution by introducing significant steric and electronic differences. Further research is required to synthesize chiral variants of trichloroacetyl isothiocyanate and evaluate their efficacy in enantioseparation.

Pre-Column Derivatization Techniques for Liquid Chromatography

Pre-column derivatization is a widely used technique in liquid chromatography (LC) to improve the chromatographic properties and detectability of analytes. nih.gov For compounds lacking a suitable chromophore or fluorophore, derivatization can introduce a UV-absorbing or fluorescent tag. Isothiocyanates are well-established pre-column derivatization reagents, most notably phenyl isothiocyanate (PITC), which is famously used in Edman degradation for protein sequencing. nih.gov

Trichloroacetyl isothiocyanate can theoretically be employed in a similar manner for the pre-column derivatization of primary and secondary amines, such as amino acids and biogenic amines. The reaction would yield trichloroacetylthiocarbamoyl derivatives, which would likely exhibit strong UV absorbance due to the carbonyl and thiocarbonyl chromophores. This would enable sensitive detection using a standard UV detector in an HPLC system.

The derivatization reaction is typically carried out in a suitable solvent, and the excess reagent and by-products are removed before injection into the LC system. The stability of the resulting derivatives is a crucial factor for the reliability of the method.

Table 2: Comparison of Common Pre-column Derivatization Reagents for Amino Acids

| Reagent | Functional Group Targeted | Detection Method | Advantages | Disadvantages |

| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | UV | Stable derivatives, well-established method | Requires removal of excess reagent |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, rapid reaction | Unstable derivatives, does not react with secondary amines |

| Dansyl chloride | Primary and Secondary Amines, Phenols | Fluorescence, UV | High sensitivity | Long reaction time, reagent peak can interfere |

This table provides a comparative overview of common pre-column derivatization reagents to contextualize the potential application of trichloroacetyl isothiocyanate.

Fluorescent Derivatization for Enhanced Spectroscopic Detection

Fluorescence detection offers significantly higher sensitivity compared to UV-Vis absorption detection. Therefore, derivatization with a fluorescent reagent is a powerful strategy for trace analysis. While some isothiocyanates, such as fluorescein isothiocyanate (FITC), are inherently fluorescent, trichloroacetyl isothiocyanate itself is not a fluorescent molecule. nih.gov

To utilize trichloroacetyl isothiocyanate for fluorescent detection, it would need to be reacted with an analyte that is either already fluorescent or can be subsequently labeled with a fluorophore. A more direct approach would be the development of a fluorescent analogue of trichloroacetyl isothiocyanate, where a fluorescent moiety is incorporated into the molecule. However, there is no readily available information on the synthesis or application of such a compound.

Derivatization for Mass Spectrometry Analysis